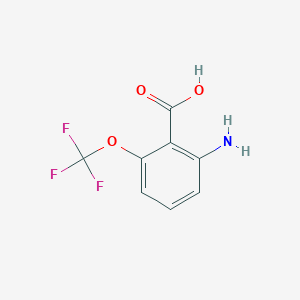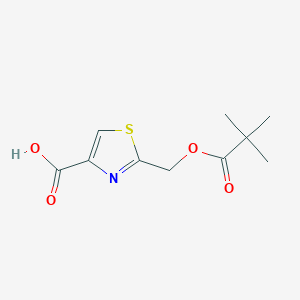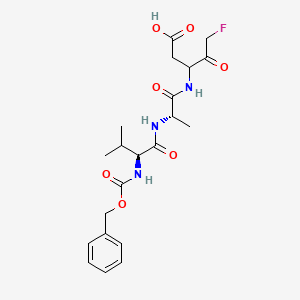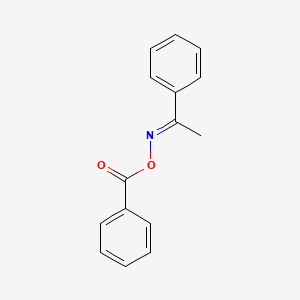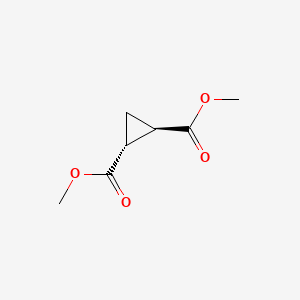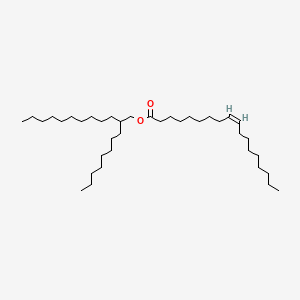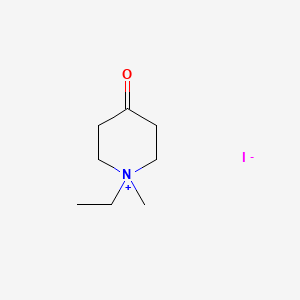![molecular formula C10H10F3NO B1352677 3-[3-(Trifluoromethyl)phenoxy]azetidine CAS No. 76263-23-5](/img/structure/B1352677.png)
3-[3-(Trifluoromethyl)phenoxy]azetidine
描述
3-[3-(Trifluoromethyl)phenoxy]azetidine is a chemical compound with the CAS Number: 76263-23-5 . It has a molecular weight of 217.19 . The compound appears as a white to off-white powder or crystals .
Molecular Structure Analysis
The molecular structure of 3-[3-(Trifluoromethyl)phenoxy]azetidine is represented by the InChI Code: 1S/C10H10F3NO/c11-10(12,13)7-2-1-3-8(4-7)15-9-5-14-6-9/h1-4,9,14H,5-6H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has an empirical formula of C10H11ClF3NO and a molecular weight of 253.65 . It is a white to off-white powder or crystals . The compound should be stored in a refrigerator .科学研究应用
Synthetic Chemistry
Azetidines are immensely reactive and have significant applications in synthetic chemistry . They are ubiquitous in natural products and important in medicinal chemistry . Their potential in peptidomimetic and nucleic acid chemistry is considered remarkable . They also possess important prospects in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions . They represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .
Medicinal Chemistry
The trifluoromethyl (CF3) group strongly alters the biological and pharmacological properties such as pKa, lipophilicity, toxicity, and metabolic stability of bioactive compounds . The chemistry of 2-CF3-azetidines has largely remained unexplored both in terms of their synthesis and reactivity .
Drug Development
Trifluoromethyl group-containing drugs have been approved by the FDA for various diseases and disorders . For example, Fluoxetine, a selective serotonin reuptake inhibitor used as an antidepressant drug, contains a trifluoromethyl group . It is used to treat conditions such as panic disorder, bulimia nervosa, and obsessive–compulsive disorder .
Organic Synthesis
The hydrophobic constant of 3-(trifluoromethyl)pyridine can provide trifluoromethylpyridine-containing compounds with many advantages, such as novel biological activity, lower toxicity, and advanced systemic and/or good selectivity . Therefore, many efforts have been made to achieve the synthesis of trifluoromethylpyridines .
FDA-Approved Drugs
Trifluoromethyl group-containing drugs have been approved by the FDA for various diseases and disorders . For example, Ubrogepant is a medicament used for acute migraine with or without visual disturbances Fluoxetine , a selective serotonin reuptake inhibitor that is used as an anti-depressant drug, also contains a trifluoromethyl group . It is used to treat conditions such as panic disorder, bulimia nervosa, and obsessive–compulsive disorder .
FDA-Approved Drugs
Trifluoromethyl group-containing drugs have been approved by the FDA for various diseases and disorders . For example, Ubrogepant is a medicament used for acute migraine with or without visual disturbances Fluoxetine , a selective serotonin reuptake inhibitor that is used as an anti-depressant drug, also contains a trifluoromethyl group . It is used to treat conditions such as panic disorder, bulimia nervosa, and obsessive–compulsive disorder .
Organic Synthesis
The hydrophobic constant of 3-(trifluoromethyl)pyridine can provide trifluoromethylpyridine-containing compounds with many advantages, such as novel biological activity, lower toxicity, and advanced systemic and/or good selectivity . Therefore, many efforts have been made to achieve the synthesis of trifluoromethylpyridines .
安全和危害
属性
IUPAC Name |
3-[3-(trifluoromethyl)phenoxy]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)7-2-1-3-8(4-7)15-9-5-14-6-9/h1-4,9,14H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXWWNMHZFPXKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456620 | |
| Record name | 3-[3-(trifluoromethyl)phenoxy]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Trifluoromethyl)phenoxy]azetidine | |
CAS RN |
76263-23-5 | |
| Record name | 3-[3-(trifluoromethyl)phenoxy]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

